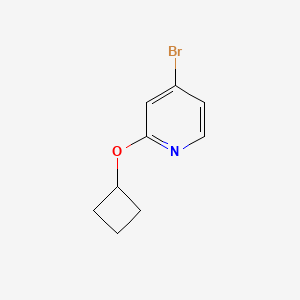

4-Bromo-2-cyclobutoxypyridine

Description

4-Bromo-2-cyclobutoxypyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclobutoxy group at the 2-position. Pyridine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to act as directing groups in cross-coupling reactions.

Properties

IUPAC Name |

4-bromo-2-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEMCNZWYCOAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671714 | |

| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-51-1 | |

| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Formation of 4-bromo-2-cyclobutoxypyridine-N-oxide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-cyclobutoxypyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyclobutoxypyridine exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through detailed biochemical and pharmacological research.

Comparison with Similar Compounds

4-Bromo-2-cyclopropylpyridine (CAS 1086381-28-3)

- Structural Differences : Replacing the cyclobutoxy group with a cyclopropyl substituent reduces steric bulk while maintaining a strained ring system. The cyclopropyl group is smaller (three-membered ring) compared to cyclobutoxy (four-membered ring with an oxygen atom), leading to differences in electronic and steric effects .

- Reactivity : The cyclopropyl group may enhance ring-strain-driven reactivity in cycloaddition or ring-opening reactions, whereas the cyclobutoxy group’s ether linkage could participate in hydrogen bonding or act as a leaving group under specific conditions.

- Applications : Cyclopropyl-substituted pyridines are often used in medicinal chemistry to modulate lipophilicity and metabolic stability. The cyclobutoxy variant’s larger size may favor interactions with hydrophobic binding pockets in biological targets.

2-Chloro-4-bromopyridine

- Substituent Effects: The 2-chloro-4-bromo substitution pattern alters electronic properties compared to the 4-bromo-2-cyclobutoxy analog.

- Synthetic Utility : 2-Chloro-4-bromopyridine is a versatile precursor for Suzuki-Miyaura couplings, where the bromine atom is selectively replaced. In contrast, the cyclobutoxy group in 4-bromo-2-cyclobutoxypyridine may direct functionalization to the 4-position while stabilizing the 2-position against substitution.

5-Bromo-2-chloropyrimidin-4-amine

- Heterocycle Core : Replacing the pyridine ring with a pyrimidine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The 5-bromo-2-chloro-4-amine substituents in this compound facilitate supramolecular interactions (e.g., N–H···N hydrogen bonds), as observed in its crystal structure .

- Biological Relevance : Pyrimidine derivatives are prevalent in nucleoside analogs and kinase inhibitors. While this compound lacks the amine functionality, its bromine and alkoxy groups could still confer bioactivity in targeting enzymes or receptors.

4-Bromo-5-chloro-2-methylpyridine

- Thermal Stability : Methyl groups generally enhance thermal stability compared to alkoxy groups, which may decompose at lower temperatures due to ether cleavage.

Biological Activity

4-Bromo-2-cyclobutoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the pyridine ring. This unique configuration is expected to affect its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclobutoxy group may enhance solubility and bioavailability, facilitating better interaction with target proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives possess significant antimicrobial properties against various pathogens. For instance, related compounds demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Certain pyridine derivatives have been identified as inhibitors of kinases involved in cancer signaling pathways. The structural features of this compound suggest it may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Effects : Pyridine compounds are known for their anti-inflammatory properties. The interaction of this compound with specific inflammatory mediators could lead to therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against tested bacterial strains, reinforcing the potential of pyridine derivatives as antimicrobial agents .

- Kinase Inhibition : Research on related compounds revealed their ability to inhibit specific kinases critical for cancer cell proliferation. These findings suggest that this compound may also possess kinase inhibitory activity, warranting further exploration in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer potential | Cyclobutoxy group enhances solubility |

| 5-Bromo-2-chloropyridine | Antimicrobial | Chlorine substitution affects reactivity |

| 7-Bromo-2-cyclobutylpyridine | Kinase inhibition | Bicyclic structure enhances binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.